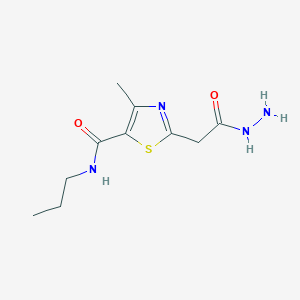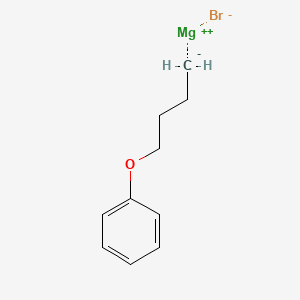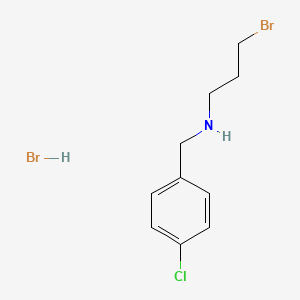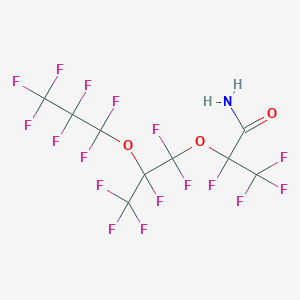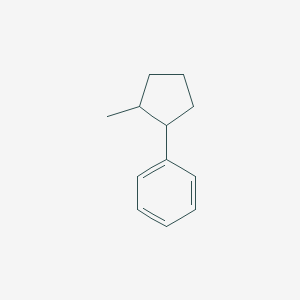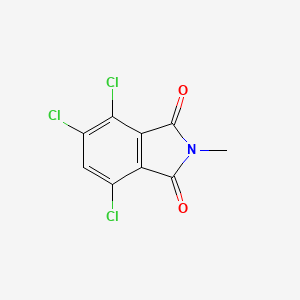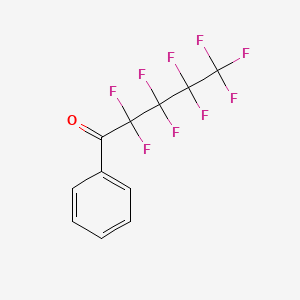
Phenyl perfluorobutyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl perfluorobutyl ketone is a chemical compound known for its unique properties due to the presence of both phenyl and perfluorobutyl groups. The compound’s molecular formula is C11H5F9O, and it has a molecular weight of 324.15 g/mol . This compound is widely used in various fields, including organic synthesis and material science, due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that ketones, in general, can undergo oxidation reactions . The exact targets of Phenyl perfluorobutyl ketone could be determined through further experimental studies.
Mode of Action
Ketones are known to undergo oxidation reactions at extreme temperatures In the case of this compound, it might interact with its targets through similar mechanisms
Biochemical Pathways
Ketones are known to undergo oxidation reactions This suggests that this compound might affect pathways related to oxidation reactions
Pharmacokinetics
The solubility of phenol in perfluorooctyl bromide is enhanced by 1-(4-perfluorobutyl phenyl)-1-hexanone This suggests that this compound might have similar properties
Result of Action
The introduction of ketone moieties has been shown to widen the temperature window for the melt processing of cellulose This suggests that this compound might have similar effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the photodegradation of polymer materials, such as phenyl vinyl ketone polymers, represents a promising solution for addressing the challenges associated with plastic waste management within the environment This suggests that environmental factors such as light exposure might influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl perfluorobutyl ketone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with perfluorobutyl iodide in the presence of a catalyst. Another method includes the use of perfluorobutyl chloride and phenyl lithium under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the fluorination of phenyl butyl ketone using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is typically carried out under high pressure and temperature to ensure complete fluorination .
Chemical Reactions Analysis
Types of Reactions: Phenyl perfluorobutyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorobutyric acid and phenyl acetic acid.
Reduction: Reduction of this compound can yield phenyl perfluorobutyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed:
Oxidation: Perfluorobutyric acid, phenyl acetic acid.
Reduction: Phenyl perfluorobutyl alcohol.
Substitution: Various substituted phenyl perfluorobutyl derivatives.
Scientific Research Applications
Phenyl perfluorobutyl ketone has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in drug development due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Phenyl perfluorobutyl ketone is unique due to its combination of phenyl and perfluorobutyl groups. Similar compounds include:
Phenyl perfluoropropyl ketone: This compound has a shorter perfluoroalkyl chain, which affects its reactivity and stability.
Phenyl perfluorohexyl ketone: This compound has a longer perfluoroalkyl chain, leading to different physical and chemical properties.
Perfluorobutyl methyl ketone: This compound lacks the phenyl group, resulting in different reactivity and applications.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVIGFLVISQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022348 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308-27-0 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
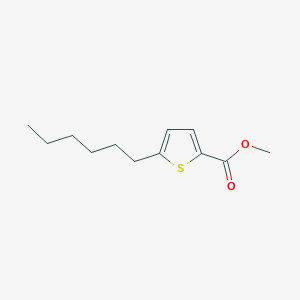
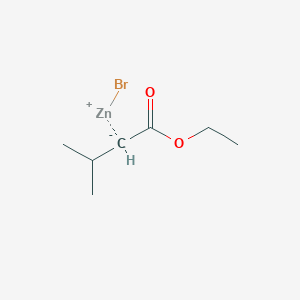
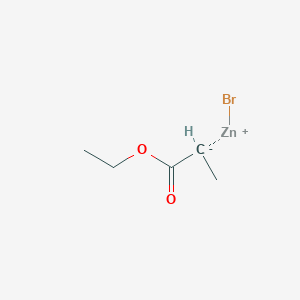

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
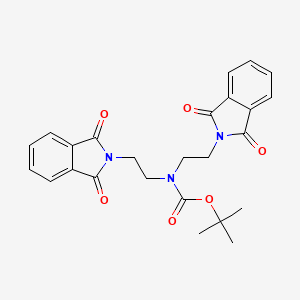
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)
